4-[(E)-[(4-Cyanophenyl)imino]methyl]-2-methoxyphenyl acetate
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Overview
Description
4-[(E)-[(4-Cyanophenyl)imino]methyl]-2-methoxyphenyl acetate is an organic compound with the molecular formula C17H14N2O3. This compound is characterized by the presence of a cyanophenyl group, an imino group, and a methoxyphenyl acetate moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Cyanophenyl)imino]methyl]-2-methoxyphenyl acetate typically involves the reaction of 4-cyanobenzaldehyde with 2-methoxyphenylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Cyanophenyl)imino]methyl]-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
4-[(E)-[(4-Cyanophenyl)imino]methyl]-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Cyanophenyl)imino]methyl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-methoxyphenyl acetate
- 4-[(E)-[(3-Cyanophenyl)imino]methyl]-2-methoxyphenyl acetate
- 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-methoxyphenyl acetate
Uniqueness
4-[(E)-[(4-Cyanophenyl)imino]methyl]-2-methoxyphenyl acetate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
[4-[(4-cyanophenyl)iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C17H14N2O3/c1-12(20)22-16-8-5-14(9-17(16)21-2)11-19-15-6-3-13(10-18)4-7-15/h3-9,11H,1-2H3 |
InChI Key |
KOXXTXYUTDEJOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)C#N)OC |
Origin of Product |
United States |
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